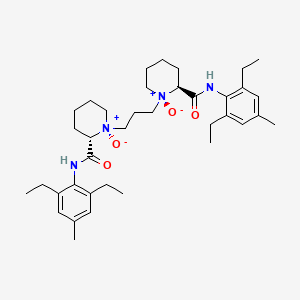
NO-Feng-PDEtMPPi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NO-Feng-PDEtMPPi, also known as 2-Piperidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(2,6-diethyl-4-methylphenyl)-, 1,1’-dioxide, is a compound with the molecular formula C37H56N4O4 and a molecular weight of 620.86 g/mol . This compound is known for its use as a chiral ligand and catalyst in asymmetric synthesis, particularly in the field of organic chemistry .
Preparation Methods
The synthesis of NO-Feng-PDEtMPPi involves the reaction of piperidinecarboxamide with a propanediyl bis[N-(2,6-diethyl-4-methylphenyl)] compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
NO-Feng-PDEtMPPi undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its catalytic properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NO-Feng-PDEtMPPi has a wide range of scientific research applications:
Biology: The compound’s chiral properties make it useful in the study of biological systems and the development of chiral drugs.
Mechanism of Action
NO-Feng-PDEtMPPi can be compared with other chiral ligands and catalysts such as BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol). While BINAP and TADDOL are well-known for their use in asymmetric synthesis, this compound offers unique advantages in terms of its flexibility and ability to form stable complexes with a wide range of metal ions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C37H56N4O4 |
|---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
(1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C37H56N4O4/c1-7-28-22-26(5)23-29(8-2)34(28)38-36(42)32-16-11-13-18-40(32,44)20-15-21-41(45)19-14-12-17-33(41)37(43)39-35-30(9-3)24-27(6)25-31(35)10-4/h22-25,32-33H,7-21H2,1-6H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1 |
InChI Key |
NXOFOSZCXHWGOG-WXKUUGAPSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















